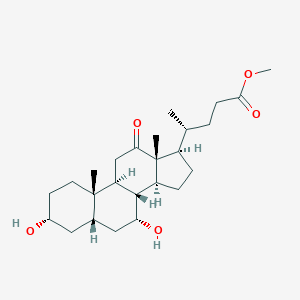

12-Ketochenodeoxycholic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

12-Ketochenodeoxycholic acid methyl ester (12-KCDCA-Me) is a bile acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is derived from cholic acid, a primary bile acid found in the liver of mammals. The synthesis of 12-KCDCA-Me involves the modification of cholic acid through a series of chemical reactions, resulting in the formation of a methyl ester group at the 12th position of the molecule.

Mecanismo De Acción

The mechanism of action of 12-Ketochenodeoxycholic acid methyl ester is not fully understood, but it is believed to involve the activation of nuclear receptors, such as farnesoid X receptor (FXR) and pregnane X receptor (PXR). These receptors play a crucial role in regulating bile acid metabolism, lipid metabolism, and glucose homeostasis. The activation of these receptors by 12-Ketochenodeoxycholic acid methyl ester leads to the modulation of various cellular pathways, resulting in its therapeutic effects.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 12-Ketochenodeoxycholic acid methyl ester have been extensively studied. It has been shown to regulate lipid and glucose metabolism, reduce inflammation, and inhibit tumor growth. Additionally, it has been shown to improve liver function and reduce the risk of liver damage. These effects make it a promising therapeutic agent for various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 12-Ketochenodeoxycholic acid methyl ester in lab experiments include its high yield, stability, and cost-effectiveness. Additionally, its potential therapeutic applications make it a valuable tool for studying various diseases. However, the limitations of using 12-Ketochenodeoxycholic acid methyl ester in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

List of

Direcciones Futuras

1. Further studies on the mechanism of action of 12-Ketochenodeoxycholic acid methyl ester to identify its cellular targets and pathways.

2. Development of novel synthetic methods for producing 12-Ketochenodeoxycholic acid methyl ester with improved yield and purity.

3. Investigation of the potential therapeutic applications of 12-Ketochenodeoxycholic acid methyl ester in other diseases, such as cardiovascular disease and neurodegenerative diseases.

4. Development of targeted delivery systems for 12-Ketochenodeoxycholic acid methyl ester to improve its bioavailability and reduce potential toxicity.

5. Investigation of the potential synergistic effects of 12-Ketochenodeoxycholic acid methyl ester with other therapeutic agents.

6. Development of animal models to study the pharmacokinetics and pharmacodynamics of 12-Ketochenodeoxycholic acid methyl ester.

7. Investigation of the long-term safety and efficacy of 12-Ketochenodeoxycholic acid methyl ester in clinical trials.

8. Development of biomarkers for monitoring the therapeutic effects of 12-Ketochenodeoxycholic acid methyl ester in patients.

9. Investigation of the effects of 12-Ketochenodeoxycholic acid methyl ester on the gut microbiome and its potential role in modulating the gut-brain axis.

10. Investigation of the potential use of 12-Ketochenodeoxycholic acid methyl ester as a diagnostic tool for various diseases.

11. Development of 12-Ketochenodeoxycholic acid methyl ester derivatives with improved pharmacological properties.

12. Investigation of the potential use of 12-Ketochenodeoxycholic acid methyl ester in combination with other therapeutic agents to enhance its therapeutic effects.

Métodos De Síntesis

The synthesis of 12-Ketochenodeoxycholic acid methyl ester involves several steps, including the protection of the hydroxyl groups, the oxidation of the primary alcohol group, and the introduction of the methyl ester group. The process is carried out in a controlled environment to ensure the purity and stability of the final product. The yield of the synthesis process is high, making it a cost-effective method for producing 12-Ketochenodeoxycholic acid methyl ester in large quantities.

Aplicaciones Científicas De Investigación

The potential therapeutic applications of 12-Ketochenodeoxycholic acid methyl ester have been the focus of several scientific studies. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory bowel disease (IBD). Additionally, it has been shown to have anti-tumor properties, making it a potential treatment for various types of cancer. Other potential applications include the treatment of metabolic disorders, such as diabetes and obesity.

Propiedades

Número CAS |

10538-64-4 |

|---|---|

Nombre del producto |

12-Ketochenodeoxycholic acid methyl ester |

Fórmula molecular |

C25H40O5 |

Peso molecular |

420.6 g/mol |

Nombre IUPAC |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-20,23,26-27H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,23+,24+,25-/m1/s1 |

Clave InChI |

LGWDBNNCYKGKFM-DFAIRORGSA-N |

SMILES isomérico |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C |

SMILES canónico |

CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C |

Sinónimos |

3α,7α-Dihydroxy-12-oxo-5β-cholan-24-oic Acid Methyl Ester; 3α,7α-Dihydroxy-12-oxo-5β-cholanic Acid Methyl Ester; 12-Ketochenodeoxycholic Acid Methyl Ester; 12-Monoketocholic Acid Methyl Ester; 3α,7α-Dihydroxy-12-oxo-5β-cholanic Acid Methyl Ester; Met |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)

![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)

![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)